molecular formula C14H17NO2 B1301487 (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one CAS No. 373650-95-4

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one

Cat. No. B1301487
M. Wt: 231.29 g/mol
InChI Key: CBUFWNOYKAVVIK-QPABKMLOSA-N
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Description

The compound (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is a chemical entity that has been studied in various contexts due to its interesting properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds and their properties, which can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of dimethylamino-substituted benzaldehydes with other reagents. For example, a synthesis method for a dihydropyrimidinone derivative is described, where 4-(dimethylamino)benzaldehyde is reacted with acetoacetate and urea in the presence of sulfamic acid as a catalyst, yielding a product with a 78.5% yield . This method could potentially be adapted for the synthesis of (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one has been characterized using techniques such as single-crystal X-ray diffraction. For instance, a related organic crystal was found to belong to the orthorhombic crystallographic system with a non-centrosymmetric space group, which is significant for its nonlinear optical properties . This suggests that the molecular structure of the compound may also exhibit interesting crystallographic features that could be explored further.

Chemical Reactions Analysis

The chemical reactivity of compounds with dimethylamino and methoxyphenyl groups can be quite diverse. For example, a study on aminomethyl derivatives of a related compound showed that these derivatives exhibit cytotoxic activities, indicating that the compound can undergo further chemical modifications to enhance its biological activity . This implies that (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one could also be modified to produce derivatives with specific chemical or biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For example, the fluorescence properties of a compound with a similar structure were examined in various media, revealing solvatochromic fluorescence correlated with solvent polarity parameters . Additionally, the nonlinear optical properties of another related compound were investigated, showing significant second and third-order nonlinearities, which are important for applications in photonics . These studies suggest that (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one may also possess unique optical and fluorescence properties that could be valuable for various technological applications.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures in case of accidental ingestion or skin contact .

properties

IUPAC Name

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUFWNOYKAVVIK-QPABKMLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one

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